7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. It is classified as a derivative of quinazolin-4(3H)-one and is known for its cytotoxic properties against various cancer cell lines. The compound has the following characteristics:
This compound is primarily researched for its role as a potential inhibitor of multiple tyrosine kinases, which are crucial in cancer progression and treatment.
The synthesis of 7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one typically involves multi-step organic reactions. The general method includes:
Technical details regarding specific reagents and conditions used in these reactions can vary based on the desired purity and yield of the final product.
The molecular structure of 7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one features a unique bicyclic system with multiple oxygen atoms incorporated into the ring structure. Key structural data include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine bond angles and distances.
The reactivity of 7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one includes:
These reactions are critical for modifying the compound to enhance its pharmacological properties.
The mechanism of action of 7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one primarily involves inhibition of tyrosine kinases:
This dual mechanism enhances its potential as an anticancer agent.
Key physical and chemical properties of 7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for pharmaceutical applications.
7,8,10,11,13,14-Hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazolin-4(3H)-one is primarily researched for:
Research continues to explore its efficacy against various cancer types and its potential integration into targeted therapies.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: